molecular formula C17H24N2O2 B7917722 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917722
M. Wt: 288.4 g/mol
InChI Key: YAERNHAOGDITIU-UHFFFAOYSA-N
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Description

3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms. This particular compound is characterized by the presence of a cyclopropyl group attached to the nitrogen atom of the piperidine ring, and a benzyl ester group attached to the carboxylic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common synthetic route involves the reaction of piperidine with cyclopropylamine to form the cyclopropylaminomethyl derivative, which is then esterified with benzyl alcohol under acidic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to control the formation of by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

This compound has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It can be used in the study of biological systems and the development of new drugs.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group and the piperidine ring may play a role in binding to receptors or enzymes, leading to biological effects.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Cyclopropylamine derivatives

  • Benzyl ester derivatives

Uniqueness: 3-Cyclopropylaminomethyl-piperidine-1-carboxylic acid benzyl ester is unique due to its specific structural features, which distinguish it from other piperidine derivatives. Its combination of the cyclopropyl group and the benzyl ester group provides distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 3-[(cyclopropylamino)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21-13-14-5-2-1-3-6-14)19-10-4-7-15(12-19)11-18-16-8-9-16/h1-3,5-6,15-16,18H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERNHAOGDITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CNC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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